molecular formula C5H9ClN2O B1435863 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride CAS No. 1714081-03-4

1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride

Cat. No. B1435863
CAS RN: 1714081-03-4
M. Wt: 148.59 g/mol
InChI Key: GKOXJGMDTYKMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride is a chemical compound with the molecular formula C5H9ClN2O and a molecular weight of 148.59 g/mol . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride consists of a pyrazolone ring, which is a five-membered ring with two nitrogen atoms and a ketone functional group. The ring is substituted with two methyl groups .


Physical And Chemical Properties Analysis

1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride is a solid compound. It should be stored in a sealed container in a dry room temperature environment .

Scientific Research Applications

  • Corrosion Inhibition

    • Compounds related to 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride, such as pyridine-pyrazole compounds, have been studied for their potential in inhibiting the corrosion of steel in acidic environments like hydrochloric acid solutions. These compounds, including derivatives of 1,5-dimethyl-1H-pyrazol, have been found effective as cathodic inhibitors, reducing corrosion rates and showing high inhibition efficiencies in various conditions (Bouklah et al., 2005).
  • Synthesis of Derivatives for Various Applications

    • Research has been conducted on synthesizing derivatives of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride for various applications. These include the creation of isoxazoles and pyrazoles under ultrasound irradiation, highlighting methods that offer high yields, shorter reaction times, and environmentally friendly procedures (Huang et al., 2014).
  • Generation of Structurally Diverse Compounds

    • Derivatives of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride have been used as starting materials in alkylation and ring closure reactions to generate a wide range of structurally diverse compounds. This showcases the versatility of this chemical in synthesizing a variety of molecular structures for different scientific applications (Roman, 2013).
  • Fluorescent Property Evaluation

    • The derivatives of 1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride have been studied for their fluorescent properties. This research is significant for the development of new materials with potential applications in sensing, imaging, and other fields where fluorescence is a key feature (Hasan et al., 2011).
  • Potential in Antimicrobial Activities

    • Certain Schiff bases derived from 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have demonstrated antimicrobial activities. These studies suggest the potential use of these derivatives in developing new antimicrobial agents (Asiri & Khan, 2010).
  • Organic Synthesis and Reactions

    • Investigations into the reactions of 1,5-dimethyl-1H-pyrazol-3(2H)-one derivatives have led to the synthesis of a variety of pyrazoles and pyrazolones. These studies are important for the field of organic synthesis, offering new pathways and methodologies for creating diverse organic compounds (El‐Metwally & Khalil, 2010).

Safety and Hazards

This compound should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source .

Future Directions

As this compound is used for research purposes, future directions would likely involve further exploration of its properties and potential applications in various fields .

properties

IUPAC Name

2,3-dimethyl-1H-pyrazol-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4-3-5(8)6-7(4)2;/h3H,1-2H3,(H,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOXJGMDTYKMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NN1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-dimethyl-1H-pyrazol-3(2H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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